5-[(1,3-Benzothiazol-2-ylthio)methyl]-2-furancarboxylic acid methyl ester
Description
5-[(1,3-Benzothiazol-2-ylthio)methyl]-2-furancarboxylic acid methyl ester is a heterocyclic compound featuring a 2-furancarboxylic acid methyl ester core substituted at the 5-position with a (1,3-benzothiazol-2-ylthio)methyl group.
Properties
IUPAC Name |
methyl 5-(1,3-benzothiazol-2-ylsulfanylmethyl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S2/c1-17-13(16)11-7-6-9(18-11)8-19-14-15-10-4-2-3-5-12(10)20-14/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHARXDVWMOJJMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(1,3-Benzothiazol-2-ylthio)methyl]-2-furancarboxylic acid methyl ester is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H11NO3S
- Molecular Weight : 305.4 g/mol
This compound features a benzothiazole moiety linked to a furan ring, which is characteristic of many biologically active compounds.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for related compounds have been documented, demonstrating their potential as antimicrobial agents.
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis (Gram-positive) | 50 |
| Compound B | Escherichia coli (Gram-negative) | 100 |
| This compound | TBD | TBD |
Anticancer Activity
Benzothiazole derivatives have also shown promising anticancer properties. In vitro studies have demonstrated that these compounds can induce cytotoxic effects in various cancer cell lines. For example, compounds similar to this compound have been tested against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells.
Case Study:
In a recent study examining the cytotoxic effects of benzothiazole derivatives, it was found that the presence of electron-donating groups significantly enhanced the activity against cancer cells. The structure–activity relationship (SAR) analysis indicated that modifications to the benzothiazole ring could optimize its efficacy as an anticancer agent .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes.
- DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription.
- Reactive Oxygen Species (ROS) Generation : Some benzothiazole derivatives induce oxidative stress in cancer cells, leading to apoptosis.
Research Findings
Recent studies highlight the broad spectrum of biological activities associated with benzothiazole derivatives. A systematic review identified multiple studies demonstrating antibacterial and antifungal activities across various strains, while other research has focused on their potential as anticancer agents.
Summary of Key Findings:
- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity : Exhibits selective toxicity towards cancer cells compared to normal cells.
- SAR Insights : Modifications to the benzothiazole structure can enhance biological activity.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that compounds containing benzothiazole structures often exhibit antimicrobial properties. Preliminary studies have shown that 5-[(1,3-Benzothiazol-2-ylthio)methyl]-2-furancarboxylic acid methyl ester demonstrates activity against various pathogens, making it a candidate for the development of new antimicrobial agents.
2. Antifungal Properties
Similar to its antibacterial effects, this compound has shown potential antifungal activity. Its unique structure may enhance its efficacy against fungal strains that are resistant to conventional treatments.
3. Anticancer Potential
The compound has been investigated for its anticancer properties, particularly against certain cancer cell lines. Initial findings suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells, warranting further pharmacological studies to explore its mechanism of action.
Mechanistic Studies
Binding Affinity and Interaction Studies
The compound's interactions with specific proteins involved in disease pathways have been a focus of research. Studies suggest that it may bind to enzymes or receptors, potentially inhibiting their activity. Understanding these interactions could lead to the development of targeted therapies for various diseases.
Material Science Applications
1. Polymer Chemistry
The unique chemical properties of this compound allow for its use as a monomer in polymer synthesis. Its incorporation into polymer matrices can impart specific functionalities such as improved thermal stability and enhanced mechanical properties.
2. Coatings and Adhesives
Due to its potential reactivity and adhesion properties, this compound can be explored for applications in coatings and adhesives, providing enhanced durability and resistance to environmental factors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs and their differentiating features are summarized below:
Key Observations:
Heterocyclic Substituents: The target compound contains a benzothiazole group, which is aromatic and planar, favoring π-π stacking interactions. The morpholine-containing analog (Table 1, Row 3) replaces the benzothiazole with a polar morpholine ring, likely increasing solubility in aqueous media .
Electronic and Steric Effects: The thienopyrimidine substituent in the analog (Row 2) adds steric bulk and electron-withdrawing sulfur/nitrogen atoms, which could alter reactivity in nucleophilic or electrophilic reactions compared to the benzothiazole-based target compound.
Ester Functionality :
Physicochemical Properties
Hypothetical comparisons based on substituent effects:
| Property | Target Compound | Thienopyrimidine Analog | Morpholine Analog |
|---|---|---|---|
| Molecular Weight | ~335 g/mol | ~377 g/mol | ~350 g/mol |
| Solubility (Predicted) | Moderate (lipophilic) | Low (bulky substituent) | High (polar group) |
| Melting Point | Likely >150°C | Higher (crystalline) | Variable |
Notes:
- The thienopyrimidine analog’s higher molecular weight and steric bulk may reduce solubility compared to the target compound.
- Crystallinity data, if available via methods like SHELX-refined structures (), could clarify melting points and stability .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-[(1,3-Benzothiazol-2-ylthio)methyl]-2-furancarboxylic acid methyl ester?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or esterification reactions. A validated approach involves reacting a furancarboxylic acid derivative with a benzothiazole-thiol under catalytic conditions. For example, Zn(OTf)₂ in THF at -30°C achieves high yields (~70%) for analogous vinyl esters by optimizing molar ratios (e.g., 1:1.2 acid to vinyl acetate) and catalyst selection . Recrystallization from DMF/acetic acid mixtures enhances purity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer: IR spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). ¹H and ¹³C NMR confirm substituent positions: the benzothiazole protons appear as distinct aromatic signals, while the methyl ester group resonates at ~3.8 ppm (¹H) and ~165 ppm (¹³C). Mass spectrometry (GC-MS or ESI-MS) validates the molecular ion peak (e.g., m/z 308.44 for C₁₂H₁₂N₄S₃) .
Q. How can researchers ensure purity during synthesis, and what are common by-products?
Methodological Answer: Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Recrystallization from polar aprotic solvents (e.g., DMF) eliminates traces of thiol or acid by-products. Monitoring via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) and HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity. Common by-products include disulfide dimers or incomplete esterification products .
Advanced Research Questions
Q. How do different catalytic systems influence the yield of this compound, and what mechanistic insights exist?
Methodological Answer: Catalytic activity follows the trend: 3,3'-Ph₂BINOL-2Li < BuLi < KOᵗBu < Zn(OTf)₂. Zn(OTf)₂ enhances electrophilic activation of the furan carbonyl, facilitating nucleophilic attack by the benzothiazole-thiol. Kinetic studies (e.g., in situ IR monitoring) reveal that lower temperatures (-30°C) suppress side reactions like oxidation. DFT calculations can model transition states to rationalize regioselectivity .
Q. What crystallographic strategies are recommended for resolving structural ambiguities?
Methodological Answer: Single-crystal X-ray diffraction with SHELXL refinement is ideal. Crystals grown via slow evaporation (e.g., from EtOH/CH₂Cl₂) should be mounted in inert oil. Twinning or disorder in the benzothiazole moiety requires iterative refinement using SHELXPRO. High-resolution data (≤1.0 Å) and hydrogen bonding analysis (e.g., C—H···O interactions) validate packing models .
Q. How should researchers address discrepancies in reported synthetic yields across studies?
Methodological Answer: Contradictions often arise from trace moisture (deactivating catalysts) or varying workup protocols. Replicate experiments under inert atmospheres (N₂/Ar) with rigorously dried solvents. Compare yields using standardized GC-MS quantification. If yields plateau, explore microwave-assisted synthesis to reduce reaction times and side-product formation .
Q. What role does this compound play as an intermediate in heterocyclic chemistry?
Methodological Answer: The benzothiazole and furan moieties enable diverse derivatization. For example, the methyl ester can be hydrolyzed to a carboxylic acid for coupling with amines (e.g., to form amides). The thioether linkage allows S-alkylation or oxidation to sulfone derivatives. These modifications are pivotal in designing bioactive molecules, such as kinase inhibitors or antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

